2,1,3-苯并恶二唑-5-腈

描述

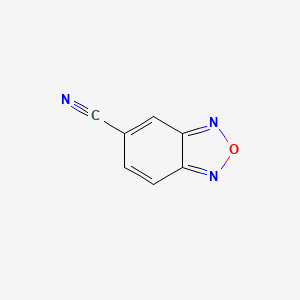

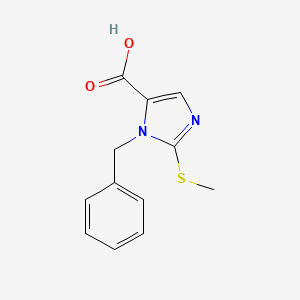

2,1,3-Benzoxadiazole-5-carbonitrile, also known as Benzofurazan-5-carbonitrile or 5-Cyano-2,1,3-benzoxadiazole, is a chemical compound with the molecular formula C7H3N3O and a molecular weight of 145.12 . It is a solid substance at ambient temperature .

Synthesis Analysis

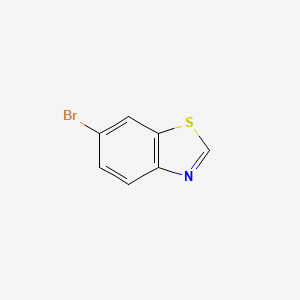

The synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile can be achieved from 5-Bromo-2,1,3-benzoxadiazole and Copper(I) Cyanide . Another study reported the synthesis and characterization of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system .Molecular Structure Analysis

The InChI code for 2,1,3-Benzoxadiazole-5-carbonitrile is1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H . This indicates the presence of 7 carbon atoms, 3 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis

2,1,3-Benzoxadiazole-5-carbonitrile is a solid substance at ambient temperature . It has a boiling point of 86-88°C .科学研究应用

Fluorescent Probes in Biochemistry

2,1,3-Benzoxadiazole derivatives are utilized as fluorescent probes due to their high quantum yield and stability. They serve as powerful tools for studying biological systems, allowing for the visualization and tracking of biomolecules within cells .

Heavy Metal Detection

The compound’s ability to act as a fluorescent derivatization reagent makes it valuable in the detection of heavy metals. This application is crucial for environmental monitoring and assessing pollution levels .

Organic Photovoltaics

In the field of solar energy, 2,1,3-Benzoxadiazole-5-carbonitrile is used in the development of organic photovoltaic cells. Its strong electron affinity and coplanarity make it an excellent candidate for electron acceptor materials in solar cells .

Liquid Crystal Technology

The compound’s structural properties lend itself to the creation of liquid crystals. These materials are essential for display technologies, including those used in monitors, televisions, and other electronic displays .

Optoelectronic Devices

Due to its optoelectronic properties, 2,1,3-Benzoxadiazole-5-carbonitrile is incorporated into various devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). It contributes to the enhancement of device performance and efficiency .

Analytical Chemistry

As a fluorogenic reagent, it is used for the analysis of amino acids and protein labeling. This application is significant for the structure determination of enzymes and other proteins .

Semiconductor Synthesis

The compound is a promising candidate for the synthesis of modern organic semiconductors. Its strong electron affinity and good coplanarity are advantageous for creating materials with desired electrical properties .

Molecular Sensing

2,1,3-Benzoxadiazole-5-carbonitrile-based sensors are developed for various applications, including the detection of biological and chemical substances. These sensors are vital for medical diagnostics and environmental monitoring .

作用机制

Target of Action

The primary target of 2,1,3-Benzoxadiazole-5-carbonitrile is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification . They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

2,1,3-Benzoxadiazole-5-carbonitrile interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of 2,1,3-Benzoxadiazole-5-carbonitrile with GSTs affects the normal detoxification pathway. By inhibiting GSTs, this compound can potentially increase the susceptibility of cells to damage by harmful compounds .

Pharmacokinetics

Its molecular weight (14512 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of GSTs by 2,1,3-Benzoxadiazole-5-carbonitrile can lead to an increase in the intracellular concentration of harmful compounds, potentially leading to cell damage . This property makes it a potential candidate for anticancer drugs, as it could increase the susceptibility of cancer cells to chemotherapeutic agents .

安全和危害

The safety information for 2,1,3-Benzoxadiazole-5-carbonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXSXUKPAXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370730 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,1,3-Benzoxadiazole-5-carbonitrile | |

CAS RN |

54286-62-3 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)